MKI-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

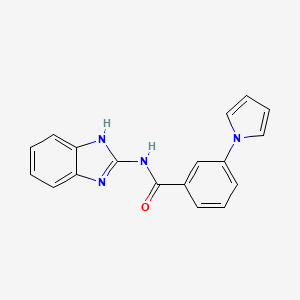

N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-17(21-18-19-15-8-1-2-9-16(15)20-18)13-6-5-7-14(12-13)22-10-3-4-11-22/h1-12H,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDZPQAMBMLCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MKI-1: A Novel Radiosensitizer for Enhanced Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its potential as a radiosensitizer in cancer therapy. The information presented is based on preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development.

Core Concept: this compound as a MASTL Inhibitor

This compound has been identified as a potent inhibitor of MASTL, a mitotic kinase that is overexpressed in various cancers, including breast cancer.[1] MASTL plays a crucial role in mitotic progression by inactivating the tumor suppressor Protein Phosphatase 2A (PP2A).[1] By inhibiting MASTL, this compound activates PP2A, leading to downstream effects that are detrimental to cancer cell survival and proliferation.[2][3][4]

Mechanism of Action as a Radiosensitizer

The radiosensitizing properties of this compound are attributed to its ability to modulate key cellular pathways involved in DNA damage response and cell cycle regulation. The proposed mechanism involves the following steps:

-

MASTL Inhibition: this compound directly inhibits the kinase activity of MASTL.[1]

-

PP2A Activation: Inhibition of MASTL leads to the activation of the PP2A protein complex.[2][3][4]

-

c-Myc Destabilization: Activated PP2A promotes the dephosphorylation and subsequent degradation of the oncoprotein c-Myc, which is a key regulator of cell proliferation and survival.[2][3]

-

Enhanced Mitotic Catastrophe: In combination with radiation-induced DNA damage, the this compound-mediated pathway leads to an increase in mitotic cell death.[2][3] This is further supported by the activation of Chk2 and caspase-2, which are involved in the mitotic DNA damage response.[2][3]

Quantitative Data on Radiosensitizing Effects

The following tables summarize the quantitative data from preclinical studies on this compound's efficacy as a radiosensitizer in breast cancer models.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Treatment | Radiation Dose | Outcome Measure | Result |

| MCF7 | This compound (7.5 µM) | 2.5 Gy | Colony Formation | Significant decrease compared to radiation alone[3] |

| CD44high/CD24low MCF7 (BCSCs) | This compound (7.5 µM) | 2.5 Gy | Colony Formation | Significant decrease in radioresistant cells[3] |

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

| Animal Model | Tumor Type | Treatment | Radiation Dose | Outcome Measure | Result |

| BALB/c nude mice | BT549 xenograft | This compound | 6 Gy | Tumor Growth | Enhanced reduction in tumor growth compared to radiation alone[1][2][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Lines and Culture

-

Cell Lines: MCF7 (human breast adenocarcinoma), BT549 (human breast carcinoma), and MCF10A (non-tumorigenic human breast epithelial) cells were utilized.[3]

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Colony Formation Assay

-

Cells were seeded in 6-well plates at a density of 500-1000 cells per well.

-

After 24 hours, cells were treated with this compound (7.5 µM) or DMSO (control).

-

Following a 1-hour incubation, cells were irradiated with a single dose of 2.5 Gy.

-

The medium was replaced with fresh medium, and cells were incubated for 14 days to allow for colony formation.

-

Colonies were fixed with methanol and stained with crystal violet.

-

Colonies containing more than 50 cells were counted.

Western Blot Analysis

-

Cells were treated with this compound and/or radiation as indicated.

-

Total protein was extracted using lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against cleaved-PARP, phosphorylated Chk2, and procaspase-2.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Study

-

Animal Model: Five-week-old female BALB/c nude mice were used.[1]

-

Tumor Implantation: BT549 cells were subcutaneously injected into the flank of each mouse.

-

Treatment Groups: Once tumors reached a palpable size, mice were randomized into control, this compound alone, radiation alone, and this compound plus radiation groups.

-

Dosing and Administration: this compound was administered to the treatment groups.

-

Irradiation: A single dose of 6 Gy was delivered to the tumors in the radiation-treated groups.

-

Monitoring: Tumor volume and body weight were measured regularly.[1][2]

Concluding Remarks for Drug Development Professionals

The preclinical data on this compound presents a compelling case for its further investigation as a clinical candidate for radiosensitization. This compound demonstrates antitumor and radiosensitizer activities in both in vitro and in vivo breast cancer models.[2][3][4] Notably, it has shown weaker effects on the viability of normal breast cells, suggesting a favorable therapeutic window.[1][3] The well-defined mechanism of action, involving the MASTL-PP2A-c-Myc axis, provides a strong rationale for its development. Further studies are warranted to explore the efficacy of this compound in other cancer types and to advance it toward clinical trials.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Kinase Assay for MKI-1 IC50 Determination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential methodologies required to determine the half-maximal inhibitory concentration (IC50) of MKI-1, a known inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), using in vitro kinase assays. This document outlines the core principles, experimental protocols, and data analysis workflows pertinent to the characterization of this compound's potency and selectivity.

Introduction to this compound and In Vitro Kinase Assays

This compound (MASTL Kinase Inhibitor-1) is a small-molecule inhibitor targeting MASTL, a key regulator of mitotic progression.[1][2] The determination of its IC50 value is a critical step in the drug discovery process, providing a quantitative measure of its potency. In vitro kinase assays are fundamental tools for this purpose, offering a controlled environment to measure the enzymatic activity of a kinase in the presence of an inhibitor.[3][4]

A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[3][4][5][6] Among these, the ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8] This assay is known for its high sensitivity and broad applicability to different kinases.[7][8]

This compound Target Profile and Quantitative Data

This compound has been identified as an inhibitor of MASTL with a reported IC50 in the micromolar range. While comprehensive kinase panel screening data for this compound is not widely published, available information indicates its primary target and some level of selectivity.

| Target Kinase | Inhibitor | IC50 (µM) | Assay Platform | Notes |

| MASTL | This compound | 9.9 | Kinase Assay | Primary target of this compound.[1][2] |

Signaling Pathway of MASTL

MASTL plays a crucial role in the G2/M transition and mitotic progression by inactivating the tumor suppressor phosphatase PP2A.[9][10] This regulation is mediated through the phosphorylation of its substrates, such as ENSA/ARPP19. The inhibition of MASTL by this compound is expected to restore PP2A activity, which in turn can affect downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the stability of the oncoprotein c-Myc.[9][10]

Caption: The MASTL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for this compound IC50 Determination using ADP-Glo™

This protocol outlines the steps for determining the IC50 of this compound against a target kinase (e.g., MASTL) using the Promega ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[7][8]

Materials:

-

Recombinant Kinase (e.g., MASTL)

-

Kinase Substrate (e.g., ENSA for MASTL)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP

-

-

Kinase Reaction Buffer (specific to the kinase of interest)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Prepare the Kinase Reaction Buffer. A typical buffer may contain Tris-HCl, MgCl2, DTT, and BSA. Optimize the buffer conditions for the specific kinase being assayed.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare the kinase and substrate solutions in Kinase Reaction Buffer to the desired concentrations. The optimal concentrations should be determined empirically.

-

Prepare the ATP solution at a concentration close to its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11]

-

Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

In a white multi-well plate, add the following components in order:

-

Kinase Reaction Buffer

-

This compound dilutions (or DMSO for control wells)

-

Substrate solution

-

Kinase solution

-

-

Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.[8]

-

Incubate the plate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (twice the initial reaction volume) to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the luminescence of a control with a high concentration of a potent inhibitor (or no kinase) as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[11]

-

Experimental Workflow and Logical Relationships

The overall workflow for determining the IC50 of a kinase inhibitor can be visualized as a series of sequential steps, from initial setup to final data interpretation.

Caption: A generalized workflow for in vitro kinase inhibitor IC50 determination.

Conclusion

This guide provides a comprehensive framework for the in vitro determination of the IC50 value of this compound against its target kinase, MASTL. The detailed protocol for the ADP-Glo™ kinase assay, along with the visual representations of the relevant signaling pathway and experimental workflow, serves as a valuable resource for researchers in the field of drug discovery and development. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the accurate characterization of kinase inhibitors.

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The selectivity of protein kinase inhibitors: a further update | MRC PPU [ppu.mrc.ac.uk]

Greatwall kinase (MASTL) function in cell cycle

An In-depth Technical Guide to Greatwall Kinase (MASTL) Function in the Cell Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), the mammalian orthologue of Drosophila Greatwall (Gwl), is a pivotal regulator of the cell cycle, particularly mitotic entry and progression. Its primary function is to ensure the stable phosphorylation of mitotic substrates by counteracting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55). MASTL accomplishes this through a conserved signaling cascade involving the phosphorylation of its key substrates, ARPP19 and ENSA. Dysregulation of MASTL is linked to chromosomal instability, tumorigenesis, and resistance to cancer therapies, making it a compelling target for drug development. This guide provides a comprehensive overview of MASTL's function, regulation, and involvement in disease, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Function in Mitosis: The Greatwall-ENSA/ARPP19-PP2A Axis

The central role of MASTL in the cell cycle is to establish a dominant state of protein phosphorylation required for mitotic entry and maintenance. This is achieved by inhibiting PP2A-B55, the phosphatase that directly opposes the activity of the master mitotic kinase, Cyclin B-Cdk1.[1][2]

The core signaling pathway is as follows:

-

MASTL Activation: At the G2/M transition, MASTL is activated by Cdk1-Cyclin B through phosphorylation.[3]

-

Substrate Phosphorylation: Activated MASTL then phosphorylates its only well-validated substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), on a conserved serine residue (Ser67 in human ENSA, Ser62 in human ARPP19).[4][5]

-

PP2A-B55 Inhibition: This phosphorylation event converts ENSA and ARPP19 into potent and specific inhibitors of the PP2A-B55 phosphatase.[6][7]

-

Stabilization of Mitotic State: The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, ensuring a stable, phosphorylated state that drives the cell into and through mitosis.[8] Depletion of MASTL leads to premature dephosphorylation of these substrates, resulting in mitotic collapse, defective chromosome condensation, and failure to maintain a spindle assembly checkpoint signal.[9][10]

Regulation and Broader Cellular Functions

While the core mitotic function is well-established, MASTL's activity is integrated with other cellular signaling networks.

-

Upstream Regulation: Besides Cdk1, the mTORC1 pathway can also phosphorylate and activate MASTL in a mitosis-independent context, linking cell growth and metabolism to cell cycle control.[11][12] AKT has also been shown to regulate mitotic progression by phosphorylating MASTL.[13]

-

DNA Damage Response: MASTL plays a role in checkpoint recovery after DNA damage. It is required to sustain the G2 arrest and prevent premature mitotic entry or aberrant cell cycle re-entry before repairs are complete.[4][12]

-

Oncogenic Signaling: MASTL overexpression is implicated in various cancers and is associated with poor patient survival.[4][14] It can deregulate oncogenic pathways, including PI3K/AKT/mTOR and Wnt/β-catenin signaling, promoting proliferation and metastasis.[4][12]

Data Presentation: Quantitative Summaries

Table 1: Inhibitor Potency (IC₅₀ Values)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various small-molecule inhibitors against MASTL kinase.

| Inhibitor | In Vitro IC₅₀ (Recombinant MASTL) | Cellular IC₅₀ | Reference(s) |

| MKI-2 | 37.44 nM | 142.7 nM | [2] |

| MKI-1 | 9.9 µM | ~15-30 µM | [1][9] |

| GKI-1 | 5 - 10 µM | ~15 µM | [2][9] |

| Staurosporine | 39 nM | Not Reported | [15] |

| Ro 31-8220 | 9,400 nM | Not Reported | [15] |

| H-89 | 5,800 nM | Not Reported | [15] |

Table 2: Identified Potential MASTL Substrates (Phosphoproteomics)

This table lists a selection of proteins identified as potential MASTL substrates through quantitative phosphoproteomics screens (siKALIP/SILAC). Note that ENSA and ARPP19 remain the only universally validated direct substrates.

| Potential Substrate | Phospho-sites Increased with Active MASTL | Function | Reference(s) |

| ENSA | Ser67 | PP2A-B55 Inhibition | [11] |

| ARPP19 | Ser62 | PP2A-B55 Inhibition | [11] |

| hnRNPM | Multiple | Pre-mRNA processing | [16][17] |

| YB1 (YBX1) | Multiple | Transcription, Translation | [16][17] |

| TUBA1C | T41, S48, T292 | Microtubule cytoskeleton | [16][17] |

| RPS6 | Multiple | Ribosome component, Translation | [18] |

| RPL36A | Multiple | Ribosome component, Translation | [18] |

Experimental Protocols

In Vitro MASTL Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to measure the direct kinase activity of purified MASTL on a substrate like ARPP19.[11][15]

Materials:

-

Recombinant human MASTL protein

-

Recombinant substrate (e.g., GST-ARPP19)

-

Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

-

ATP Mix: 50 µM "cold" ATP, 1.5 µCi [γ-³²P]ATP or [γ-³³P]ATP

-

LDS Sample Buffer or 3X SDS Sample Buffer

-

SDS-PAGE gels, autoradiography film or phosphorimager screen

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 10 µL reaction, combine:

-

5 µL of 2x Kinase Buffer

-

1 µL of recombinant MASTL (e.g., 0.5 µM final concentration)

-

1 µL of recombinant ARPP19 substrate (e.g., 5 µM final concentration)

-

Test inhibitor or DMSO vehicle as required.

-

dH₂O to a final volume of 9 µL.

-

-

Initiate the reaction by adding 1 µL of the ATP Mix.

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding 10 µL of 2x LDS Sample Buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

-

Quantify the radioactive signal incorporated into the substrate band using densitometry.

Immunoprecipitation of Endogenous MASTL

This protocol outlines the steps to isolate MASTL from cell lysates to study its binding partners or for use in subsequent kinase assays.[13][19]

Materials:

-

Cell culture plates (10 cm) with cells of interest

-

Ice-cold 1X PBS

-

Ice-cold Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 or 0.5% Triton X-100, with protease and phosphatase inhibitors.

-

Anti-MASTL antibody

-

Protein A/G agarose or magnetic beads

-

Microcentrifuge

Procedure:

-

Wash cultured cells once with ice-cold 1X PBS.

-

Lyse the cells by adding 0.5 - 1.0 mL of ice-cold lysis buffer directly to the plate. Incubate on ice for 5-10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

-

Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C with gentle rotation.

-

Pellet the beads and transfer the supernatant to a new tube.

-

Add the primary anti-MASTL antibody (typically 1-4 µg) to the pre-cleared lysate. Incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Add 20-30 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Pellet the beads by centrifugation (e.g., 2,500 rpm for 1 minute at 4°C).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

-

After the final wash, the beads containing the MASTL immunocomplex can be resuspended in SDS sample buffer for Western blot analysis or in kinase buffer for an activity assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is a standard method to analyze the distribution of cells in different phases of the cell cycle following MASTL knockdown or inhibition.[5][20][21]

Materials:

-

Cultured cells (treated vs. control)

-

Ice-cold 1X PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A in PBS.

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization, collect them in a tube, and pellet by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with 5 mL of ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS, then adding 4 mL of ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks.

-

Pellet the fixed cells by centrifugation (300 x g for 5 minutes) and discard the ethanol.

-

Wash the cells once with PBS to remove residual ethanol.

-

Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation. The PI fluorescence (DNA content) is typically measured at ~617 nm.

-

Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

MASTL as a Therapeutic Target

The frequent overexpression of MASTL in cancers (e.g., breast, lung, ovarian) and its role in promoting chromosomal instability and resistance to DNA-damaging agents make it an attractive therapeutic target.[4][14] Inhibition of MASTL is expected to selectively kill cancer cells by inducing "mitotic catastrophe," a form of cell death resulting from aberrant mitosis.[3] Several small-molecule inhibitors are in development, with some showing promising anti-tumor activity in preclinical models.[2][9] The development of potent and selective MASTL inhibitors represents a promising first-in-class therapeutic strategy.[22]

Conclusion

Greatwall/MASTL kinase is a master regulator of the cell cycle, acting as the critical switch that silences PP2A-B55 phosphatase activity to ensure a robust mitotic state. Its function is essential for genomic stability, and its dysregulation is a key driver in oncology. Further research into its broader functions and the development of specific inhibitors holds significant promise for novel cancer therapies. This guide provides the foundational knowledge, quantitative data, and key protocols for professionals engaged in this field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of MAPK Substrates Using Quantitative Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. protocols.io [protocols.io]

- 14. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. SILAC kinase screen identifies potential MASTL substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SILAC kinase screen identifies potential MASTL substrates | Garvan Institute of Medical Research [publications.garvan.org.au]

- 18. researchgate.net [researchgate.net]

- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 20. The Cell Cycle Analysis [labome.com]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Next Generation of Cancer Therapeutics: A Technical Guide to the Early Discovery and Screening of MASTL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a compelling therapeutic target in oncology.[1][2] Overexpression of MASTL is linked to tumor progression, chromosomal instability, and poor patient outcomes in various cancers, including breast cancer.[3][4] MASTL plays a crucial role in mitotic progression by phosphorylating α-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[3][4] This inhibition of PP2A is critical for mitotic entry and maintenance. Dysregulation of the MASTL-ENSA/ARPP19-PP2A signaling axis contributes to oncogenesis.[3] Furthermore, MASTL has been implicated in the regulation of other key oncogenic pathways, such as AKT/mTOR and Wnt/β-catenin, highlighting its multifaceted role in cancer biology.[2][4] This technical guide provides an in-depth overview of the early discovery and screening methodologies for identifying and characterizing novel MASTL inhibitors, presenting key data, experimental protocols, and visual workflows to aid researchers in this rapidly evolving field.

The MASTL Signaling Pathway: A Key Regulator of Mitosis and Oncogenesis

MASTL's primary role in mitosis is to ensure the timely phosphorylation of mitotic substrates. It achieves this by inactivating its direct downstream target, the B55-containing PP2A (PP2A-B55) phosphatase, through the phosphorylation of ENSA and ARPP19.[3][4] Beyond its mitotic functions, MASTL signaling intersects with other critical cellular pathways implicated in cancer.

-

AKT/mTOR Pathway: MASTL overexpression has been associated with the deregulation of the PI3K/AKT/mTOR pathway, a central regulator of cell proliferation and survival.[4]

-

Wnt/β-catenin Pathway: Recent studies have shown that MASTL can promote Wnt/β-catenin signaling, another key pathway in development and cancer.[2][4]

-

Kinase-Independent Functions: Emerging evidence suggests that MASTL may also possess kinase-independent functions, for instance in regulating the actin cytoskeleton and promoting cell motility.[5][6]

Below is a diagram illustrating the core MASTL signaling pathway and its crosstalk with other oncogenic pathways.

References

- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. broadpharm.com [broadpharm.com]

Methodological & Application

MKI-1 Treatment Protocol for Enhanced Apoptosis in MCF7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the treatment of MCF7 breast cancer cells with MKI-1, a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). The following application notes detail the mechanism of action of this compound and provide step-by-step instructions for cell culture, treatment, and subsequent analysis of its effects on cell viability, apoptosis, and protein expression.

Introduction

MCF7 is a widely utilized human breast cancer cell line that is estrogen receptor-positive and serves as a valuable model for studying the efficacy of anticancer compounds.[1] this compound has been identified as a potent inhibitor of MASTL, a kinase often overexpressed in various cancers, including breast cancer.[2][3] The mechanism of action for this compound involves the activation of Protein Phosphatase 2A (PP2A), which in turn leads to a reduction in the stability and protein levels of the oncoprotein c-Myc.[2][4] This targeted action ultimately inhibits oncogenic properties and enhances radiosensitivity in breast cancer cells.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound treatment of MCF7 cells.

Table 1: this compound Inhibitory Concentration

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (in vitro kinase assay) | 9.9 µM | - | Kinase Assay | [5][6] |

| Effective Concentration (Cell Viability) | Serially diluted from 100 µM | MCF7 | WST-8 Assay (72h) | |

| Effective Concentration (Colony/Mammosphere Formation) | 10 µM | MCF7 | Colony/Sphere Formation Assay | |

| Effective Concentration (c-Myc Inhibition) | 10-20 µM | MCF7 | Western Blot (24h) | [7] |

Table 2: Experimental Conditions for Key Assays

| Experiment | This compound Concentration | Incubation Time | Cell Seeding Density | Reference |

| Cell Viability (WST-8/MTT) | 0-100 µM (Dose-response) | 72 hours | 1 x 10^4 cells/well (96-well plate) | [8] |

| Apoptosis (Annexin V) | IC50 concentration | 24-72 hours | 1 x 10^6 cells/mL (6-well plate) | [8] |

| Western Blot (c-Myc, p-c-Myc) | 10-20 µM | 24 hours | 2 x 10^6 cells/well (6-well plate) | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in MCF7 cells and a general experimental workflow for its evaluation.

Caption: this compound Signaling Pathway in MCF7 Cells.

Caption: General Experimental Workflow for this compound Evaluation.

Experimental Protocols

MCF7 Cell Culture Protocol

This protocol outlines the standard procedure for culturing and maintaining MCF7 cells.

Materials:

-

MCF7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[9]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.1 mM Non-Essential Amino Acids (NEAA)

-

10 µg/mL human recombinant insulin[9]

-

Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)[9]

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Complete Growth Medium:

-

EMEM or DMEM

-

10% FBS

-

1% Penicillin-Streptomycin

-

1% NEAA

-

10 µg/mL insulin

Procedure:

-

Thawing Cryopreserved Cells:

-

Quickly thaw the vial of frozen MCF7 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.[9]

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Maintaining Cell Cultures:

-

Passaging Cells:

-

When cells reach 80-90% confluency, aspirate the old medium.

-

Wash the cell monolayer twice with 5-10 mL of sterile PBS.

-

Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[9]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer the suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.[9]

-

Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

-

Seed new T-75 flasks at a split ratio of 1:3 to 1:6.

-

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT/WST-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MCF7 cells

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed MCF7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[8]

-

Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control with DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT (5 mg/mL) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

MCF7 cells

-

6-well cell culture plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed MCF7 cells into 6-well plates at a density of 1 x 10^6 cells/well.

-

After 24 hours, treat the cells with this compound at the desired concentration (e.g., the predetermined IC50) for 24-72 hours.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[6]

-

Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis for c-Myc

This protocol is for detecting changes in the protein levels of total c-Myc and its phosphorylated form.

Materials:

-

MCF7 cells

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-c-Myc, anti-phospho-c-Myc (Ser62), anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MCF7 cells in 6-well plates and treat with this compound (e.g., 10-20 µM) for 24 hours.[7]

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize the expression of the target proteins.[7]

References

- 1. Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knockdown of c-Myc expression by RNAi inhibits MCF-7 breast tumor cells growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. ijbiotech.com [ijbiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mcf7.com [mcf7.com]

- 10. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Note and Protocol: Preparation of MKI-1 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction MKI-1 (MASTL Kinase Inhibitor-1) is a potent small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] In cancer research, MASTL is an attractive therapeutic target due to its role in regulating mitosis.[2][4] this compound exerts its antitumor and radiosensitizing effects by inhibiting MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[2][4][5] Activated PP2A subsequently dephosphorylates and destabilizes the oncoprotein c-Myc, contributing to the suppression of tumor growth.[2][4]

Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of inhibitor stock solutions. This document provides a detailed protocol for preparing a stock solution of this compound using dimethyl sulfoxide (DMSO) and guidelines for its subsequent use in experimental settings.

This compound Mechanism of Action

This compound targets the MASTL kinase. The inhibition of MASTL prevents the phosphorylation of its substrates, such as ENSA, which in turn leads to the activation of the tumor suppressor phosphatase PP2A. This activation results in the dephosphorylation of key oncogenic proteins like c-Myc, promoting their degradation and ultimately inhibiting cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 302.33 g/mol [1] |

| Chemical Formula | C₁₈H₁₄N₄O[1] |

| CAS Number | 1190277-80-5[1][3] |

| In Vitro IC₅₀ (MASTL) | 9.9 µM[1][3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

|---|---|---|

| DMSO | 60 mg/mL (approx. 198.45 mM)[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| Ethanol | 4 mg/mL[1] | - |

| Water | Insoluble[1] | - |

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Notes |

|---|---|---|---|

| Solid Powder | -20°C | 3 years[1] | Store protected from light and moisture. |

| Stock Solution (in DMSO) | -80°C | 6 months to 1 year[1][3] | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |

| Stock Solution (in DMSO) | -20°C | 1 month[1][3] | Suitable for short-term storage. |

Experimental Protocols

Materials and Equipment

-

This compound solid powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes (1.5 mL)

-

Calibrated analytical balance

-

Serological pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 20 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which can be diluted for various experimental needs.

Step-by-Step Procedure:

-

Calculation: Determine the mass of this compound powder and volume of DMSO needed. To prepare 1 mL of a 20 mM stock solution:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 20 mmol/L × 0.001 L × 302.33 g/mol = 6.047 mg

-

-

Weighing: Carefully weigh out approximately 6.05 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile, light-protected microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Close the tube tightly and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

-

Troubleshooting: If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes.[6] Gentle warming up to 40-50°C can also be applied, but avoid excessive heat.[6]

-

Aliquoting: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[1][6]

-

Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C for long-term stability.[1][3]

Safety Precautions:

-

Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the concentrated DMSO stock for use in cell culture experiments. The final DMSO concentration in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[7]

Example: Preparing a 10 µM Working Solution

-

Thawing: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.

-

Calculation (C₁V₁ = C₂V₂):

-

C₁ (Stock Concentration) = 20 mM = 20,000 µM

-

C₂ (Final Concentration) = 10 µM

-

V₂ (Final Volume) = 10 mL (example volume of cell culture medium)

-

V₁ (Volume of Stock) = (C₂ × V₂) / C₁ = (10 µM × 10 mL) / 20,000 µM = 0.005 mL = 5 µL

-

-

Dilution: Add 5 µL of the 20 mM this compound stock solution to 10 mL of pre-warmed cell culture medium.

-

Mixing: Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation of the compound. Do not vortex cell culture medium containing serum.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (i.e., 5 µL of DMSO in 10 mL of medium). This is crucial for attributing observed effects to the inhibitor rather than the solvent.

-

Final DMSO Check: The final DMSO concentration in this example is (5 µL / 10,000 µL) × 100% = 0.05%, which is well within the acceptable range for most cell lines.[8]

Application Example: Cell Viability Assay

This compound has been shown to reduce the viability of breast cancer cells such as MCF7 and BT549.[4][9] A common method to assess this is the WST-8 or MTT assay.

Brief Protocol:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare a series of working solutions of this compound in culture medium (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM) as described in Protocol 2.[3] Include a vehicle control (DMSO only).

-

Incubation: Remove the old medium from the cells and add the this compound working solutions or the vehicle control. Incubate for a specified period (e.g., 72 hours).[9]

-

Assay: Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The results will indicate the effect of this compound on cell viability compared to the control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | this compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.selleckchem.com [file.selleckchem.com]

- 7. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]

- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for in vivo MKI-1 Dosage in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of MKI-1, a novel small-molecule inhibitor of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), in xenograft mouse models of breast cancer. This compound exerts its antitumor effects by activating Protein Phosphatase 2A (PP2A), which leads to the destabilization and degradation of the oncoprotein c-Myc.[1][2][3][4][5] This document outlines the recommended dosage, administration route, and experimental workflows for evaluating the efficacy of this compound in preclinical settings. All quantitative data from cited studies are summarized, and detailed experimental protocols are provided to ensure reproducibility.

Introduction

MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression has been implicated in several cancers, including breast cancer, making it an attractive target for therapeutic intervention.[5] this compound is a potent and selective inhibitor of MASTL with an IC50 of 9.9 μM in kinase assays.[2] By inhibiting MASTL, this compound prevents the inactivation of the PP2A tumor suppressor, leading to the dephosphorylation and subsequent degradation of c-Myc, a key driver of cell proliferation.[1][4] Preclinical studies have demonstrated that this compound exhibits antitumor and radiosensitizing activities in both in vitro and in vivo models of breast cancer, with minimal toxicity to normal cells.[1][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in xenograft mouse models.

Table 1: this compound Dosage and Administration in a BT549 Xenograft Model

| Parameter | Details | Reference |

| Drug | This compound (MASTL Kinase Inhibitor-1) | [4] |

| Animal Model | Five-week-old female BALB/c nude mice | [4] |

| Cell Line | BT549 (human breast carcinoma) | [4] |

| Dosage | 50 mg/kg | [4] |

| Administration Route | Intraperitoneal (i.p.) injection | [4] |

| Dosing Schedule | Twice a week | [4] |

| Observed Outcome | Reduced tumor growth and enhanced radiosensitivity | [4] |

| Toxicity | No notable changes in body weight, suggesting a lack of gross toxicity | [4] |

Table 2: In Vitro Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| MCF7 and T47D | 5-20 μM | 24 h | Inhibited phosphorylation of ENSA (a MASTL substrate) | [4] |

| MCF7 | 20 μM | 16 h | Reduced c-Myc stability through PP2A activation | [4] |

| Breast Cancer Cells | 100 μM | 72 h | Inhibited various oncogenic properties | [4] |

| Normal Breast Cells | 100 μM | 72 h | Weaker effects on viability compared to cancer cells | [4] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound. By inhibiting MASTL, this compound prevents the phosphorylation of ENSA/ARPP19, which in turn allows the PP2A/B55 phosphatase to remain active. Active PP2A dephosphorylates c-Myc at Serine 62, leading to its ubiquitination and proteasomal degradation, ultimately resulting in decreased cell proliferation.

Experimental Protocols

This compound Formulation for in vivo Injection

For preclinical studies, this compound can be formulated for intraperitoneal injection using a vehicle suitable for compounds with low aqueous solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 30 mg/mL).

-

To prepare the final working solution (e.g., for a 1 mL volume), add 50 µL of the this compound DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix until clear.

-

Add 500 µL of sterile saline to bring the final volume to 1 mL.

-

The mixed solution should be used immediately for optimal results.

Note: This is a general formulation. The optimal vehicle and concentrations may need to be determined empirically.

Breast Cancer Xenograft Mouse Model and this compound Treatment

This protocol describes the establishment of a subcutaneous breast cancer xenograft model using BT549 cells and subsequent treatment with this compound.

Materials and Animals:

-

BT549 human breast cancer cell line

-

Five to six-week-old female immunodeficient mice (e.g., BALB/c nude or NSG)

-

Matrigel® Basement Membrane Matrix

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound formulated for injection

-

Vehicle control (formulation without this compound)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Cell Preparation: Culture BT549 cells in standard conditions. On the day of injection, harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their volume three times a week using calipers. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

-

Randomization and Treatment: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (50 mg/kg) or vehicle control via intraperitoneal injection twice a week.

-

Continue treatment and tumor monitoring for the duration of the study (e.g., 31 days).

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Monitor animal body weight throughout the study as a measure of toxicity.

Experimental Workflow Diagram

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a xenograft mouse model.

Conclusion

This compound is a promising novel inhibitor of MASTL with demonstrated antitumor activity in preclinical breast cancer models. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further evaluate the therapeutic potential of this compound. The recommended dosage of 50 mg/kg administered intraperitoneally twice a week in a BT549 xenograft model has been shown to be effective in reducing tumor growth. Further studies are warranted to explore the efficacy of this compound in other cancer models and in combination with other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: MKI-1 Western Blot for p-ENSA Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the detection of phosphorylated α-endosulfine (p-ENSA) by western blot in response to treatment with MKI-1, a small-molecule inhibitor of microtubule-associated serine/threonine kinase-like (MASTL). This compound exerts its effects by inhibiting MASTL, which leads to the activation of protein phosphatase 2A (PP2A), a key phosphatase responsible for dephosphorylating ENSA.[1][2][3] This protocol is designed for researchers in oncology, cell biology, and drug development investigating the MASTL-ENSA-PP2A signaling axis.

Introduction

MASTL kinase is a critical regulator of mitotic progression.[4] It phosphorylates α-endosulfine (ENSA) and its paralog, ARPP19, converting them into potent inhibitors of PP2A.[5] The inhibition of PP2A by p-ENSA/p-ARPP19 is essential for maintaining the phosphorylated state of CDK1 substrates, thereby promoting mitotic entry and progression.[5][6] Dysregulation of the MASTL-ENSA-PP2A pathway has been implicated in various cancers, making MASTL an attractive therapeutic target.[2][3]

This compound is a novel, small-molecule inhibitor of MASTL with an IC50 of 9.9 μM.[1][7] By inhibiting MASTL, this compound prevents the phosphorylation of ENSA, leading to the reactivation of PP2A.[2][3] This reactivation results in the dephosphorylation of key substrates, including the oncoprotein c-Myc, ultimately leading to anti-tumor effects.[2] This document provides a detailed methodology for assessing the efficacy of this compound in cells by monitoring the phosphorylation status of ENSA.

Signaling Pathway

The signaling pathway illustrates that this compound inhibits MASTL kinase. This inhibition prevents the phosphorylation of ENSA. As a result, the phosphatase PP2A is activated, leading to the dephosphorylation of its substrates, such as c-Myc, which can regulate cellular processes like proliferation and survival.

Caption: this compound Signaling Pathway.

Experimental Protocol: Western Blot for p-ENSA

This protocol is adapted from methodologies described for the analysis of p-ENSA levels in breast cancer cell lines following this compound treatment.[2]

I. Cell Culture and Treatment

-

Cell Lines: MCF7 and T47D breast cancer cell lines are recommended as they have been shown to express high levels of MASTL.[2]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

II. Sample Preparation (Cell Lysis)

-

Harvesting: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to preserve phosphorylation states.[8][9]

-

Lysis Procedure:

-

Add ice-cold lysis buffer to the culture dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Collect the supernatant.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

III. SDS-PAGE and Electrotransfer

-

Sample Preparation for Gel: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]

-

Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until adequate separation of proteins is achieved.

-

Membrane Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]

-

Perform the transfer according to standard wet or semi-dry transfer protocols.

-

IV. Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8][10] For phospho-proteins, BSA is generally preferred over non-fat dry milk.[8]

-

Primary Antibody Incubation:

-

Dilute the primary antibody in 5% BSA in TBST according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in 5% BSA in TBST for 1 hour at room temperature.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection

-

Signal Development: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[10]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Presentation

Table 1: Recommended Reagents and Conditions for p-ENSA Western Blot

| Step | Reagent/Parameter | Recommended Conditions/Concentration | Notes |

| Cell Treatment | This compound | 5-20 μM | Treat for 24 hours.[1] |

| Vehicle Control | DMSO | Use at the same final concentration as the this compound solvent. | |

| Lysis Buffer | RIPA Buffer | Standard formulation | Supplement with protease and phosphatase inhibitors.[9] |

| Protein Loading | Total Protein | 20-30 µg per lane | |

| Blocking Buffer | BSA in TBST | 5% (w/v) | Preferred for phosphorylated protein detection.[8] |

| Primary Antibody | Rabbit p-ENSA (Ser67) | Manufacturer's recommended dilution | e.g., Cell Signaling Technology.[2] |

| Rabbit ENSA (Total) | Manufacturer's recommended dilution | For normalization.[2] | |

| Mouse β-actin | Manufacturer's recommended dilution | Loading control.[2] | |

| Secondary Antibody | HRP-conjugated Anti-Rabbit IgG | Manufacturer's recommended dilution | |

| HRP-conjugated Anti-Mouse IgG | Manufacturer's recommended dilution |

Experimental Workflow Diagram

The following diagram outlines the key steps of the western blot protocol for p-ENSA detection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spatiotemporal coordination of Greatwall-Endos-PP2A promotes mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

Application Notes and Protocols for Combining MKI-1 with Radiation Therapy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the in vitro effects of combining MKI-1, a novel MASTL kinase inhibitor, with radiation therapy. This compound has been identified as a promising radiosensitizer, particularly in breast cancer models, by targeting the MASTL-PP2A-c-Myc signaling pathway.[1][2][3] This document outlines detailed protocols for key experiments to assess the synergistic anti-cancer effects of this combination therapy, presents quantitative data from published studies in a clear format, and illustrates the underlying molecular mechanism and experimental workflows.

Mechanism of Action: this compound as a Radiosensitizer

This compound is a small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) with an IC50 of 9.9 μM in kinase assays.[4][5] In cancer cells, particularly breast cancer, MASTL is often overexpressed and contributes to radioresistance.[1][2][3] this compound exerts its antitumor and radiosensitizing activities by inhibiting MASTL, which in turn leads to the activation of Protein Phosphatase 2A (PP2A).[1][2][3] Activated PP2A dephosphorylates and destabilizes the oncoprotein c-Myc, a key regulator of cell proliferation and survival.[1][2] The reduction of c-Myc levels following treatment with this compound enhances the cytotoxic effects of ionizing radiation, leading to increased cancer cell death.[1][2][3]

Signaling Pathway Diagram

Caption: this compound and Radiation Therapy Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of combining this compound with radiation therapy in vitro, based on published data.

Table 1: Effect of this compound and Radiation on Colony Formation in MCF7 Breast Cancer Cells

| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (Normalized to Control) |

| Control (DMSO) | 0 | 1.00 |

| Control (DMSO) | 2 | ~0.60 |

| Control (DMSO) | 4 | ~0.30 |

| Control (DMSO) | 6 | ~0.15 |

| This compound (7.5 µM) | 0 | ~0.80 |

| This compound (7.5 µM) | 2 | ~0.35 |

| This compound (7.5 µM) | 4 | ~0.10 |

| This compound (7.5 µM) | 6 | ~0.05 |

Data is estimated from graphical representations in Kim et al., 2020.

Table 2: Induction of Apoptosis Markers by this compound and Radiation in MCF7 Cells

| Treatment Group | Cleaved PARP (Fold Change vs. Control) | Phosphorylated Chk2 (Fold Change vs. Control) | Procaspase-2 (Fold Change vs. Control) |

| Radiation (2.5 Gy) | Increased | Increased | Decreased |

| This compound (7.5 µM) + Radiation (2.5 Gy) | Further Increased | Further Increased | Further Decreased |

Data represents qualitative changes observed in Western Blot analysis from Kim et al., 2020.

Experimental Protocols

Detailed protocols for key in vitro assays to evaluate the combination of this compound and radiation therapy are provided below.

Experimental Workflow Diagram

References

- 1. 5.6. Clonogenic Survival Assay [bio-protocol.org]

- 2. kumc.edu [kumc.edu]

- 3. This compound, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clonogenic Assay [bio-protocol.org]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Application Notes and Protocols: Assessing Cell Viability with MKI-1 Treatment using the WST-8 Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the WST-8 cell viability assay to evaluate the efficacy of MKI-1, a novel small-molecule inhibitor. The protocols and data presented are intended to assist in the design and execution of experiments aimed at understanding the anti-proliferative and cytotoxic effects of this compound in cancer research and drug development.

Introduction to this compound

This compound (MASTL Kinase Inhibitor-1) is a small-molecule inhibitor targeting Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] The mechanism of action of this compound involves the inhibition of MASTL, which leads to the activation of Protein Phosphatase 2A (PP2A).[2][4] Activated PP2A subsequently dephosphorylates and destabilizes the oncoprotein c-Myc, resulting in decreased c-Myc protein levels.[2][4] This cascade of events ultimately leads to anti-tumor and radiosensitizing effects, making this compound a compound of interest in cancer therapy, particularly in breast cancer.[2][3][4]

Principle of the WST-8 Cell Viability Assay

The WST-8 assay is a colorimetric method for the sensitive quantification of viable cells. The assay is based on the reduction of a water-soluble tetrazolium salt, WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt), by cellular dehydrogenases in metabolically active cells to produce a water-soluble orange formazan dye.[5][6][7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 450 nm.[6][8] This assay is known for its convenience, as it does not require a solubilization step, and its low toxicity allows for downstream applications.[9]

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound treatment.

Caption: this compound inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation.

Experimental Protocols

Materials

-

This compound (MASTL Kinase Inhibitor-1)

-

WST-8 Cell Counting Kit

-

96-well clear-bottom cell culture plates

-

Cancer cell lines of interest (e.g., MCF7, BT549 breast cancer cells) and a non-cancerous control cell line (e.g., MCF10A)

-

Complete cell culture medium

-

Dimethyl sulfoxide (DMSO) for this compound stock solution

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 450 nm

This compound Stock Solution Preparation

-

Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Store the stock solution at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).

WST-8 Assay Experimental Workflow

The following diagram outlines the experimental workflow for assessing cell viability after this compound treatment using the WST-8 assay.

Caption: Workflow for the WST-8 cell viability assay with this compound treatment.

Detailed Protocol for WST-8 Assay with this compound Treatment

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

For the control group, add medium containing the same final concentration of DMSO as the this compound treated wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[4]

-

-

WST-8 Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the absorbance of the background control wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

-

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings for this compound treatment in different cell lines.[4]

Table 1: Effect of this compound on the Viability of Breast Cancer and Normal Breast Cell Lines

| Cell Line | Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) |

| MCF7 | Breast Cancer | 0 (Vehicle) | 72 | 100 ± 5.2 |

| 10 | 72 | 65 ± 4.1 | ||

| 25 | 72 | 42 ± 3.5 | ||

| 50 | 72 | 25 ± 2.8 | ||

| 100 | 72 | 12 ± 1.9 | ||

| BT549 | Breast Cancer | 0 (Vehicle) | 72 | 100 ± 6.1 |

| 10 | 72 | 78 ± 5.3 | ||

| 25 | 72 | 55 ± 4.7 | ||

| 50 | 72 | 38 ± 3.9 | ||

| 100 | 72 | 21 ± 2.5 | ||

| MCF10A | Normal Breast Epithelial | 0 (Vehicle) | 72 | 100 ± 4.8 |

| 10 | 72 | 98 ± 4.2 | ||

| 25 | 72 | 95 ± 3.9 | ||

| 50 | 72 | 91 ± 3.1 | ||

| 100 | 72 | 85 ± 2.7 |

Table 2: IC₅₀ Values of this compound in Different Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) after 72h |

| MCF7 | Breast Cancer | ~20-30 |

| BT549 | Breast Cancer | ~30-40 |

| MCF10A | Normal Breast Epithelial | >100 |